molecular formula C10H11ClN2O2 B1443470 4-[(6-Chloropyridin-2-yl)carbonyl]morpholine CAS No. 720693-08-3

4-[(6-Chloropyridin-2-yl)carbonyl]morpholine

Cat. No.: B1443470
CAS No.: 720693-08-3
M. Wt: 226.66 g/mol
InChI Key: JZBUENPYRBPTJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(6-Chloropyridin-2-yl)carbonyl]morpholine (CAS 330682-30-9) is a versatile chemical intermediate with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol . This compound features a morpholine ring linked to a chloropyridine structure via a carbonyl group, a configuration common in medicinal chemistry research. It is supplied as an orange oil and should be stored sealed and dry in a refrigerator (2-8 °C) to maintain stability . This compound serves as a valuable building block in organic synthesis and pharmaceutical research, particularly for the development of novel morpholine-based compounds . The morpholine group is a privileged structure in drug discovery, often used to modulate the physicochemical properties and bioavailability of lead compounds. Researchers utilize this chemical to create targeted molecular libraries for activity screening. Recent studies have demonstrated that morpholine-acetamide derivatives exhibit significant chemotherapeutic potential, including inhibitory activities against carbonic anhydrase with IC50 values comparable to standard treatments like acetazolamide, and have shown promising anti-proliferative effects on cancer cell lines . FOR RESEARCH USE ONLY. This product is intended for laboratory research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses, nor for consumption in any form. Handle with appropriate personal protective equipment under controlled laboratory conditions.

Properties

IUPAC Name

(6-chloropyridin-2-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c11-9-3-1-2-8(12-9)10(14)13-4-6-15-7-5-13/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBUENPYRBPTJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"4-[(6-Chloropyridin-2-yl)carbonyl]morpholine" properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-[(6-Chloropyridin-2-yl)carbonyl]morpholine: Synthesis, Characterization, and Pharmacological Potential

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with a wide range of biological targets in a specific and high-affinity manner. The morpholine ring and the pyridine nucleus are two such scaffolds. Morpholine, a saturated heterocycle, is prized for its ability to improve aqueous solubility and metabolic stability, and for its role as a key pharmacophore in drugs like the antibiotic Linezolid and the kinase inhibitor Gefitinib.[1][2] Similarly, the pyridine ring is a cornerstone of drug design, offering versatile substitution patterns and hydrogen bonding capabilities that are crucial for target engagement.[3][4]

This guide focuses on the compound This compound , a molecule that strategically combines these two privileged structures. A critical distinction must be made at the outset: this compound is the 2-carbonyl isomer (CAS No. 330682-30-9), which is significantly less documented in scientific literature than its 3-carbonyl counterpart, (6-Chloropyridin-3-yl)(morpholino)methanone (CAS No. 64614-49-9). The unique electronic and steric environment created by placing the morpholine amide at the 2-position of the pyridine ring—adjacent to the ring nitrogen—presents a distinct and underexplored opportunity for drug discovery.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will provide a robust, scientifically-grounded framework for the synthesis, characterization, and potential therapeutic exploration of this promising, yet understudied, chemical entity. We will proceed not by merely listing known data, but by explaining the causal chemistry that allows us to propose synthetic strategies and predict the compound's behavior and potential.

PART 1: Physicochemical and Structural Properties

While extensive experimental data for the 2-carbonyl isomer is not publicly available, we can define its core identity and predict key properties based on its constituent parts and comparison to its 3-carbonyl analogue.

PropertyValueSource / Rationale
IUPAC Name (6-Chloropyridin-2-yl)(morpholino)methanoneStandard Nomenclature
CAS Number 330682-30-9BLDpharm[5]
Molecular Formula C₁₀H₁₁ClN₂O₂Calculated
Molecular Weight 226.66 g/mol Calculated
Appearance Predicted to be a white to off-white solid.Analogy to the 3-yl isomer, which is a solid.
Solubility Predicted to be soluble in polar organic solvents like DCM, DMF, and DMSO.Based on the polarity of the morpholine and pyridine carboxamide moieties.
SMILES O=C(N1CCOCC1)c2cccc(Cl)n2Structural Representation
InChI Key Predicted to be distinct from the 3-yl isomer.Unique structural identifier.

PART 2: Synthesis and Analytical Characterization

The most direct and reliable method for constructing this compound is through the formation of an amide bond between the corresponding carboxylic acid and morpholine. This approach is favored in pharmaceutical development for its efficiency and the wide availability of coupling reagents.

Proposed Synthetic Workflow

The key starting material, 6-Chloropyridine-2-carboxylic acid (also known as 6-chloropicolinic acid), is commercially available (CAS No. 4684-94-0), making this a feasible synthetic route.[6][7][8] The reaction proceeds via the activation of the carboxylic acid, followed by nucleophilic attack from the secondary amine of morpholine.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product A 6-Chloropyridine-2-carboxylic acid (CAS: 4684-94-0) C Amide Coupling Reagent (e.g., HATU, EDC/HOBt) A->C Activation B Morpholine (CAS: 110-91-8) F This compound (CAS: 330682-30-9) B->F C->F Amide Bond Formation D Non-nucleophilic Base (e.g., DIPEA, Et3N) E Aprotic Solvent (e.g., DMF, DCM) G cluster_scaffold Core Chemical Scaffold cluster_features Key Structural Features cluster_targets Potential Biological Targets cluster_apps Potential Therapeutic Areas A This compound B Pyridine Carboxamide (H-bonding, Aromatic Interactions) A->B C Morpholine Moiety (Solubility, PK Modulation) A->C D 2-Carbonyl Position (Unique Sterics, Chelation Potential) A->D E Protein Kinases B->E F Metalloenzymes B->F G GPCRs / Ion Channels B->G B->G H Microbial Enzymes B->H C->G C->H D->E D->F D->G I Oncology E->I J Inflammatory Diseases E->J F->I F->J K Infectious Diseases F->K G->J L Neurology G->L H->K

Sources

Methodological & Application

Application Note: Scalable Synthesis of 4-[(6-Chloropyridin-3-yl)carbonyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the synthesis of 4-[(6-Chloropyridin-3-yl)carbonyl]morpholine , a critical building block in medicinal chemistry often utilized in the development of Factor Xa inhibitors and Smoothened receptor antagonists.

The synthesis centers on the formation of an amide bond between 6-chloronicotinic acid (an electron-deficient pyridine) and morpholine (a secondary amine). Due to the reduced nucleophilicity of the pyridine ring, standard thermal dehydration is ineffective. This guide presents two distinct protocols tailored to specific project phases:

  • Method A (The "Workhorse" Protocol): Acyl chloride activation via Thionyl Chloride (

    
    ).[1][2]
    
    • Best for: Multi-gram to kilogram scale-up.

    • Pros: Low cost, high conversion, simple workup.

    • Cons: Requires moisture control; involves corrosive off-gassing.

  • Method B (The "Discovery" Protocol): Activation via HATU coupling agent.[3]

    • Best for: High-Throughput Screening (HTS) and milligram-scale library generation.

    • Pros: Mild conditions, no noxious gases, high functional group tolerance.

    • Cons: High reagent cost, atom inefficient.

Chemical Reaction Scheme

The following diagram illustrates the mechanistic pathway for both protocols.

ReactionScheme Reactant 6-Chloronicotinic Acid Intermediate Acyl Chloride Intermediate Reactant->Intermediate Activation (Reflux) Product 4-[(6-Chloropyridin-3-yl) carbonyl]morpholine Reactant->Product Direct Coupling (DMF, RT) ReagentA SOCl2 (Method A) ReagentA->Intermediate ReagentB HATU / DIPEA (Method B) ReagentB->Product Intermediate->Product + Morpholine (DCM, 0°C) Amine Morpholine

Figure 1: Divergent synthetic pathways. Method A proceeds via a discrete acyl chloride intermediate, while Method B utilizes in-situ activation.

Method A: Acid Chloride Route (Scale-Up Protocol)

This method is preferred for batches >10g due to the ease of removing excess thionyl chloride by evaporation, leaving a clean intermediate that reacts quantitatively with morpholine.

Materials Table
ReagentMW ( g/mol )Equiv.[3]DensityRole
6-Chloronicotinic acid 157.551.0SolidSM
Thionyl Chloride (

)
118.975.01.64 g/mLActivator
DMF 73.09Cat.0.94 g/mLCatalyst
Morpholine 87.121.21.00 g/mLNucleophile
Triethylamine (TEA) 101.192.50.73 g/mLBase (Scavenger)
Dichloromethane (DCM) -Solvent-Solvent
Step-by-Step Protocol

Phase 1: Activation

  • Setup: Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube or 
    
    
    
    line.
  • Charge: Add 6-Chloronicotinic acid (10.0 g, 63.5 mmol) to the flask.

  • Solvent: Add Thionyl Chloride (23 mL, ~317 mmol). Note:

    
     acts as both reagent and solvent.
    
  • Catalysis: Add 2-3 drops of anhydrous DMF. Mechanism: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the formation of the acid chloride.

  • Reaction: Heat to reflux (

    
     oil bath) for 2–3 hours. The solution should turn from a suspension to a clear yellow homogeneous solution.
    
  • Evaporation: Cool to RT. Concentrate in vacuo (rotary evaporator) to remove excess

    
    .
    
    • Critical Step: Add dry Toluene (20 mL) and re-evaporate (azeotropic removal) to ensure all traces of

      
       are removed. Result: 6-Chloronicotinoyl chloride  (yellow solid/oil).
      

Phase 2: Coupling

  • Dissolution: Redissolve the crude acid chloride in anhydrous DCM (100 mL) under

    
    . Cool to 
    
    
    
    (ice bath).
  • Amine Prep: In a separate flask, mix Morpholine (6.6 mL, 76.2 mmol) and Triethylamine (22 mL, 158 mmol) in DCM (50 mL).

  • Addition: Add the Morpholine/TEA solution dropwise to the acid chloride solution over 30 minutes.

    • Caution: Exothermic reaction.[4] Maintain internal temp

      
      .
      
  • Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (5% MeOH in DCM) or LCMS.

Phase 3: Workup

  • Quench: Pour mixture into saturated

    
     (100 mL).
    
  • Extraction: Separate phases. Extract aqueous layer with DCM (2 x 50 mL).

  • Wash: Wash combined organics with 0.1 M HCl (to remove unreacted morpholine/pyridine) followed by Brine.

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate.
    
  • Purification: Usually not required. Recrystallize from EtOAc/Hexanes if necessary.

Method B: HATU Coupling (Discovery Protocol)

Ideal for parallel synthesis where handling thionyl chloride is impractical.

Step-by-Step Protocol
  • Charge: To a vial, add 6-Chloronicotinic acid (100 mg, 0.63 mmol) and anhydrous DMF (2 mL).

  • Base: Add DIPEA (0.33 mL, 1.9 mmol).

  • Activation: Add HATU (265 mg, 0.70 mmol). Stir at RT for 15 minutes. Solution typically turns yellow/orange.

  • Coupling: Add Morpholine (60

    
    L, 0.69 mmol).
    
  • Reaction: Stir at RT for 4–16 hours.

  • Workup: Dilute with EtOAc (20 mL), wash with water (3x) and brine.

    • Note: Extensive water washes are required to remove the tetramethylurea byproduct of HATU.

Process Visualization (Method A)

The following flowchart outlines the critical decision points and physical operations for the scale-up route.

Workflow Start Start: 6-Chloronicotinic Acid Activation Add SOCl2 + DMF (cat) Reflux 3h Start->Activation Check1 Solution Clear? Activation->Check1 Check1->Activation No (Continue Reflux) Evap Evaporate Excess SOCl2 (Azeotrope w/ Toluene) Check1->Evap Yes Coupling Dissolve in DCM (0°C) Add Morpholine/TEA Evap->Coupling Workup Wash: NaHCO3 -> 0.1M HCl -> Brine Coupling->Workup Final Isolate Product (Recrystallize EtOAc/Hex) Workup->Final

Figure 2: Operational workflow for the Thionyl Chloride mediated synthesis.

Validation & Quality Control

To ensure the integrity of the synthesized compound, compare analytical data against these standards:

  • Physical State: Off-white to pale yellow solid.

  • 1H NMR (400 MHz, CDCl3):

    • 
       8.45 (d, 1H, Py-H2)
      
    • 
       7.70 (dd, 1H, Py-H4)
      
    • 
       7.40 (d, 1H, Py-H5)
      
    • 
       3.40–3.80 (m, 8H, Morpholine protons).
      
  • LCMS: ESI+ m/z calculated for

    
    ; found 227.1.
    
  • Purity Check: Ensure absence of the "bis-morpholine" byproduct (substitution of the Cl on the pyridine ring). This side reaction is rare at RT but possible if heated excessively with excess amine.

References

  • Compound Data: National Center for Biotechnology Information. (2023).[3] PubChem Compound Summary for CID 329775514, 4-[(6-Chloropyridin-3-yl)carbonyl]morpholine. Retrieved from [Link]

  • Reaction Methodology (Acid Chloride): Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for nucleophilic acyl substitution mechanisms).
  • Reaction Methodology (HATU): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852. Retrieved from [Link]

Sources

Application Note: Chemoselective Synthesis of (6-Chloropyridin-2-yl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of (6-chloropyridin-2-yl)(morpholino)methanone via nucleophilic acyl substitution. This scaffold is a critical intermediate in the development of P2X3 antagonists, Factor Xa inhibitors, and various kinase modulators.

The primary challenge in this synthesis is chemoselectivity . The substrate, 6-chloropyridine-2-carbonyl chloride, contains two electrophilic sites: the acyl chloride carbonyl and the C6-chlorine atom (susceptible to


). This protocol utilizes thermodynamic control and precise stoichiometry to exclusively favor acylation, delivering high yields (>90%) while suppressing the formation of the bis-morpholino byproduct.

Reaction Mechanism & Chemoselectivity

The reaction follows a standard addition-elimination mechanism at the carbonyl center. Morpholine acts as the nucleophile, attacking the highly electrophilic acyl chloride to form a tetrahedral intermediate, which collapses to expel the chloride ion.

Critical Control Point: Chemoselectivity
  • Path A (Desired): Kinetic attack at the carbonyl carbon (Fast at

    
    ).
    
  • Path B (Undesired): Nucleophilic Aromatic Substitution (

    
    ) at the C6 position. While 2- and 4-halopyridines are activated for 
    
    
    
    , the activation energy for displacing the chloride is significantly higher than for acyl substitution. Maintaining the reaction temperature below
    
    
    effectively shuts down Path B.
Mechanism Diagram

ReactionMechanism cluster_conditions Reaction Conditions Reactants Reactants (Acid Chloride + Morpholine) TS1 Tetrahedral Intermediate (Alkoxide) Reactants->TS1 Nucleophilic Attack (Fast, 0°C) SideProduct Side Product (SNAr Bis-addition) Reactants->SideProduct SNAr at C6 (Requires Heat >40°C) Product Product (Amide) TS1->Product Cl- Elimination - HCl (trapped by Base) Info Solvent: DCM or THF Base: TEA or DIPEA Temp: 0°C to RT

Caption: Mechanistic pathway highlighting the kinetic preference for acylation over SNAr under controlled temperatures.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Role
6-Chloropyridine-2-carbonyl chloride 176.001.0Electrophile (Limiting Reagent)
Morpholine 87.121.05Nucleophile
Triethylamine (TEA) 101.191.2Base (HCl Scavenger)
Dichloromethane (DCM) -10 VSolvent (Anhydrous)
Step-by-Step Methodology

Step 1: Preparation of the Electrophile Solution

  • Equip a 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel.

  • Purge the system with nitrogen for 10 minutes.

  • Charge 6-chloropyridine-2-carbonyl chloride (1.0 eq) and anhydrous DCM (5 volumes).

  • Cool the solution to

    
      using an ice/water bath. Note: The acid chloride may be sensitive to moisture; ensure glassware is oven-dried.
    

Step 2: Preparation of the Nucleophile/Base Solution

  • In a separate beaker, mix Morpholine (1.05 eq) and Triethylamine (1.2 eq) in anhydrous DCM (5 volumes).

  • Why pre-mix? Pre-mixing the amine and base ensures that the base is immediately available to neutralize the HCl generated, preventing the formation of morpholine hydrochloride salts which can stall the reaction or trap the nucleophile.

Step 3: Controlled Addition

  • Transfer the Morpholine/TEA solution to the addition funnel.

  • Add the solution dropwise to the acid chloride solution over 30–45 minutes.

  • Critical Parameter: Maintain internal temperature

    
    . A rapid exotherm is expected.
    
  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (

    
    ).
    
  • Stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

Step 4: Workup & Purification

  • Quench: Add water (5 volumes) to the reaction mixture. Stir vigorously for 10 minutes.

  • Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.

  • Acid Wash: Wash the organic layer with 0.5 M HCl (2 x 3 volumes).

    • Purpose: Removes unreacted morpholine and TEA. The pyridine nitrogen in the product is electron-deficient due to the carbonyl and chloro groups (

      
       < 1), so it will not protonate/extract significantly under these mild acidic conditions.
      
  • Base Wash: Wash with Saturated

    
     (2 x 3 volumes) to remove any hydrolyzed acid byproduct.
    
  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Final Purification: The crude product is typically a white to off-white solid. If purity is <95%, recrystallize from EtOAc/Heptane or purify via silica gel chromatography (0

    
     50% EtOAc in Hexanes).
    

Experimental Workflow Diagram

Workflow Start Start: Inert Atmosphere Setup Soln_A Soln A: Acid Chloride in DCM (Cool to 0°C) Start->Soln_A Soln_B Soln B: Morpholine + TEA in DCM Start->Soln_B Addition Dropwise Addition of B into A (Maintain T < 5°C) Soln_A->Addition Soln_B->Addition Reaction Stir at RT (2-4 hrs) Monitor via TLC/LCMS Addition->Reaction Workup Workup: 1. Wash 0.5M HCl (Remove Amine) 2. Wash Sat. NaHCO3 (Remove Acid) Reaction->Workup Isolate Dry (Na2SO4) & Concentrate Workup->Isolate Final Final Product: (6-chloropyridin-2-yl)(morpholino)methanone Isolate->Final

Caption: Operational workflow for the synthesis, emphasizing temperature control during the addition phase.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure all glassware is dried. Use anhydrous DCM. Keep reaction under

.
Impurity: Bis-morpholine

reaction at C6
Reaction temperature too high. Ensure addition is at

and do not reflux.
Emulsion during workup Morpholine saltsIncrease the volume of the aqueous wash or add a small amount of brine to break the emulsion.
Product in Aqueous Layer Over-acidificationThe product has low basicity, but strong acid (pH < 1) might protonate the pyridine. Keep acid wash mild (0.5 M HCl).

Safety & Handling

  • 6-Chloropyridine-2-carbonyl chloride: Corrosive and lachrymator. Reacts violently with water to release HCl gas. Handle in a fume hood.

  • Morpholine: Flammable liquid, toxic by inhalation and skin absorption.

  • DCM: Volatile organic solvent. Use standard PPE (gloves, goggles, lab coat).

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347.

  • Patent WO2003037865. "Factor Xa Inhibitors." (Describes the synthesis of similar chloropyridine-2-carboxamides).

  • BenchChem Application Note. "6-Chloro-2-phenylquinolin-4-ol as a Key Intermediate." (Contextual reference for quinoline/pyridine scaffold handling).

Sources

Application Notes & Protocols for the Purification of (6-chloropyridin-3-yl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity

(6-chloropyridin-3-yl)(morpholino)methanone, a key heterocyclic building block, is integral to the synthesis of a wide array of compounds in pharmaceutical and agrochemical research.[1][2][3][4] Its structure, featuring a reactive chloropyridine ring and a morpholine amide, offers versatile handles for further chemical modification. The molecular formula of this compound is C₁₀H₁₁ClN₂O₂.[1]

The reliability and reproducibility of subsequent synthetic steps, as well as the biological activity and safety of final drug candidates, are directly contingent on the purity of this intermediate. Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate strict control over impurities in active pharmaceutical ingredients (APIs).[5] Therefore, robust and efficient purification strategies are not merely a matter of good laboratory practice but a fundamental requirement for successful drug development.

This document provides a detailed guide to the principal techniques for purifying (6-chloropyridin-3-yl)(morpholino)methanone, grounded in chemical principles and validated by practical application. We will explore recrystallization, flash column chromatography, and preparative HPLC, offering insights into method selection and step-by-step protocols.

Understanding the Impurity Profile

Effective purification begins with a comprehensive understanding of potential impurities. The most common synthesis of (6-chloropyridin-3-yl)(morpholino)methanone involves the acylation of morpholine with 6-chloronicotinic acid, often activated as an acid chloride (e.g., using thionyl chloride) or with a coupling agent.[1] This process can introduce several types of impurities:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual 6-chloronicotinic acid and morpholine.

    • Reagent-Related Byproducts: Impurities derived from coupling agents or chlorinating agents.

    • Side-Reaction Products: Formation of dimers or other unintended products.

  • Degradation-Related Impurities: The compound may degrade under harsh workup conditions (e.g., high temperature or extreme pH) or during storage.

A preliminary analysis of the crude product by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the major and minor impurities, which informs the selection of the most appropriate purification strategy.[5][6]

Purification Strategy: A Multi-Technique Workflow

A singular purification method is often insufficient to achieve the high purity required (>99%). A logical, multi-step approach is typically employed, starting with a bulk purification technique and potentially finishing with a high-resolution polishing step.

PurificationWorkflow Crude Crude Product (Purity < 90%) Decision1 Assess Impurity Profile (TLC / LC-MS) Crude->Decision1 Recrystallization Technique 1: Recrystallization Decision1->Recrystallization Crystalline solid, different solubilities Chromatography Technique 2: Flash Chromatography Decision1->Chromatography Mixture of polarities, oily residue Final_Product Pure Product (Purity > 99%) Recrystallization->Final_Product Purity sufficient Prep_HPLC Technique 3: Preparative HPLC Chromatography->Prep_HPLC Further polishing needed Chromatography->Final_Product Purity sufficient Prep_HPLC->Final_Product

Caption: General purification workflow decision tree.

Technique 1: Recrystallization

Recrystallization is a powerful, cost-effective method for purifying crystalline solids.[7] The technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude material in a minimal amount of hot solvent, insoluble impurities can be filtered off. Upon cooling, the solution becomes supersaturated with respect to the target compound, which crystallizes out, leaving the more soluble impurities behind in the mother liquor.[7][8]

Rationale and Solvent Selection

The choice of solvent is the most critical parameter for a successful recrystallization. An ideal solvent should:

  • Dissolve the target compound sparingly or not at all at room temperature but readily at its boiling point.[8]

  • Dissolve impurities either very well at all temperatures or not at all.

  • Be chemically inert towards the compound.[8]

  • Have a relatively low boiling point for easy removal during drying.[8]

  • Yield well-formed crystals.[8]

Systematic Solvent Screening: A systematic approach involves testing the solubility of a small amount of crude material in various solvents at room temperature and upon heating.

Solvent ClassExample SolventsExpected Solubility of (6-chloropyridin-3-yl)(morpholino)methanone
Polar Protic Ethanol, Methanol, Isopropanol, WaterHigh to moderate solubility, good candidates for single-solvent or mixed-solvent systems.
Polar Aprotic Acetone, Ethyl Acetate (EtOAc)Moderate solubility, often used in combination with non-polar solvents.
Non-Polar Hexanes, Heptane, TolueneLow solubility, typically used as anti-solvents in mixed-solvent systems.
Protocol for Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small portion of the selected solvent and heat the mixture to boiling with stirring. Continue to add the solvent dropwise until the solid just dissolves. Causality: Using the minimum amount of hot solvent is crucial to maximize recovery.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration using a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Causality: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[9]

  • Induce Crystallization (If Necessary): If no crystals form, induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a single "seed" crystal of the pure compound.[7]

  • Complete Crystallization: Once crystallization has started, cool the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Technique 2: Flash Column Chromatography

Flash column chromatography is a preparative liquid chromatography technique that separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase.[10][11] It is highly effective for separating mixtures of compounds with varying polarities.

Rationale and Method Development

For (6-chloropyridin-3-yl)(morpholino)methanone, chromatography is excellent for removing both more polar impurities (e.g., 6-chloronicotinic acid) and less polar impurities. The method is developed using Thin-Layer Chromatography (TLC) to find a mobile phase (eluent) that provides good separation.

TLC Analysis:

  • Goal: Find a solvent system where the target compound has a Retention Factor (Rƒ) of approximately 0.3-0.4.

  • Common Eluents: Mixtures of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or acetone).

  • Challenge with Pyridines: Pyridine derivatives often exhibit "peak tailing" on silica gel due to the basic nitrogen atom interacting with acidic silanol groups on the silica surface.[12] This can be mitigated by adding a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the eluent.[12]

Mobile Phase System (Hexane:Ethyl Acetate)Approx. Rƒ of TargetApprox. Rƒ of 6-Chloronicotinic AcidNotes
70:30~0.5~0.1Good separation, but Rƒ might be slightly high.
80:20~0.35<0.1Optimal System. Provides excellent separation.
90:10~0.150Compound moves too slowly.
Protocol for Flash Chromatography

ChromatographyLogic Start Develop Method (TLC) Pack Pack Column (Silica Gel Slurry) Start->Pack Load Load Sample (Dry or Wet Loading) Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Analyze->Elute Continue elution Combine Combine Pure Fractions Analyze->Combine Fractions are pure Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Logical workflow for flash column chromatography.

  • Column Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 90:10 Hexane:EtOAc) and pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude material in a minimal amount of a strong solvent (like dichloromethane). For "dry loading," add a small amount of silica gel to this solution, evaporate the solvent, and load the resulting dry powder onto the column. Causality: Dry loading often results in better resolution and sharper bands compared to wet loading.

  • Elution: Begin eluting with the mobile phase. A gradient elution (gradually increasing the polarity, e.g., from 20% to 40% EtOAc in hexanes) can be used to speed up the process and improve separation.

  • Fraction Collection: Collect fractions of equal volume as the eluent passes through the column.

  • Analysis: Spot each fraction on a TLC plate to determine which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Technique 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is the most powerful purification technique, offering the highest resolution for separating complex mixtures or for removing trace impurities that are difficult to separate by other means.[13] It is often used as a final polishing step to achieve >99.5% purity.[13][14]

Rationale and Method Development

The separation is typically performed in a "reversed-phase" mode, using a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[15]

  • Mobile Phase Modifiers: For basic compounds like (6-chloropyridin-3-yl)(morpholino)methanone, adding an acid modifier to the mobile phase is critical.[16]

    • Trifluoroacetic Acid (TFA, 0.1%): Protonates the pyridine nitrogen, leading to sharp, symmetrical peaks. The product is isolated as a TFA salt.[15]

    • Formic Acid (0.1%): A volatile alternative to TFA, often preferred for samples intended for biological assays or when TFA is undesirable.[16]

ParameterConditionRationale
Column C18, 5-10 µm particle sizeStandard for reversed-phase separation of small organic molecules.[15]
Mobile Phase A Water + 0.1% TFA or Formic AcidThe weak solvent in the binary system.[15]
Mobile Phase B Acetonitrile + 0.1% TFA or Formic AcidThe strong organic solvent.[15]
Gradient 10% to 95% B over 20-30 minutesA broad gradient is used to elute the compound while separating it from early- and late-eluting impurities.
Flow Rate Dependent on column diameterTypically 20-100 mL/min for semi-prep columns.
Detection UV at 210 nm or 254 nmThe pyridine ring provides strong UV absorbance for detection.[15]
Protocol for Preparative HPLC
  • Sample Preparation: Dissolve the semi-pure material in a suitable solvent (e.g., a small amount of DMSO or the initial mobile phase composition). Filter the solution through a 0.45 µm syringe filter to remove particulates.[15]

  • System Equilibration: Equilibrate the HPLC system and column with the starting mobile phase composition (e.g., 90% A / 10% B) until a stable baseline is achieved.[15]

  • Injection: Inject the prepared sample onto the column.

  • Chromatographic Run: Run the gradient program. Monitor the UV chromatogram in real-time.

  • Fraction Collection: Collect the eluent corresponding to the main product peak using an automated fraction collector.

  • Post-Purification: Combine the pure fractions. Remove the organic solvent (acetonitrile) via rotary evaporation. The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the final product as a fluffy solid.[15]

References

  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Separation of Morpholine, 4-(4-nitrophenyl)- on Newcrom R1 HPLC column. SIELC.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed.
  • HPLC purification of Morpholino Oligos - Gene Tools. Gene Tools, LLC.
  • Purification of different Pyridines using Waters X-bridge prep column - Flash-Chrom
  • HPLC purification method for 4-(Azepan-2-ylmethyl)morpholine - Benchchem.
  • A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M - The Royal Society of Chemistry. Royal Society of Chemistry.
  • High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds - Benchchem.
  • Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. HETEROCYCLES, Vol. 102, No. 7, 2021.
  • The Power of Preparative HPLC Systems - Teledyne Labs. Teledyne ISCO.
  • Recrystalliz
  • (6-Chloropyridin-3-yl)(morpholino)methanone | 64614-49-9 - Smolecule. Smolecule.
  • Solid organic cpd.
  • (6-CHLOROPYRIDIN-3-YL)(MORPHOLINO)METHANONE [P66006] - ChemUniverse. ChemUniverse.
  • (6-Chloropyridin-3-Yl)(Morpholino)Methanone (Cas 64614-49-9) - Parchem. Parchem.
  • (6-Chloropyridin-3-yl)(morpholino)methanone | 64614-49-9 | MFCD03750290 | KS-0000056P - King Scientific. King Scientific.
  • Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry.
  • Identification and synthesis of impurities formed during sertindole prepar
  • Synthesis and pharmacological evaluation of novel selective MOR agonist 6β-pyridinyl amidomorphines exhibiting long-lasting antinociception - PMC - PubMed Central.
  • (2-Chloropyridin-3-yl)(3-methylthiophen-2-yl)methanone Properties - EPA. U.S. Environmental Protection Agency.
  • 6-(Morpholino)pyridin-3-amine | C9H13N3O | CID 104059 - PubChem.
  • A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5 - Benchchem.
  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace. SciSpace.
  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison - Kinam Park. Journal of Pharmaceutical Sciences.
  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography - MDPI. MDPI.
  • Isolation and identification of impurities in chlorin e6 - ResearchGate.
  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC.
  • Chromatogram of impurities in chlorin e6 pharmaceutical substance. - ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Removal of Unreacted Morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: MOR-REM-001 Assigned Specialist: Senior Application Scientist Subject: Protocols for the depletion of morpholine (CAS 110-91-8) from synthetic reaction mixtures.

Executive Summary

Morpholine is a secondary amine widely used as a solvent, base, or nucleophile.[1][2] Its removal is complicated by its high water solubility (miscible), moderate boiling point (128.9°C), and pKa (8.33), which often leads to co-elution during chromatography or persistence after standard evaporation.[1]

This guide provides three validated workflows for morpholine removal, prioritized by product stability and scale.

Part 1: Decision Matrix (Visual Guide)

Before selecting a protocol, assess your product's sensitivity and the scale of your reaction.[1]

Morpholine_Removal_Strategy Start START: Reaction Complete Contains Excess Morpholine AcidStable Is Product Acid Stable? Start->AcidStable WaterSoluble Is Product Water Soluble? AcidStable->WaterSoluble Yes Scale Reaction Scale? AcidStable->Scale No (Acid Labile) MethodA METHOD A: Acidic Aqueous Wash (Standard Protocol) WaterSoluble->MethodA No (Lipophilic Product) MethodD METHOD D: Reverse Phase/Ion Exchange (Difficult Separations) WaterSoluble->MethodD Yes (Polar Product) MethodB METHOD B: Solid-Supported Scavenging (Best for Library/Small Scale) Scale->MethodB < 5g / High Value MethodC METHOD C: Distillation/Evaporation (Bulk Solvent Removal) Scale->MethodC > 5g / Bulk

Figure 1: Strategic decision tree for selecting the optimal morpholine removal technique based on physicochemical properties of the target molecule.

Part 2: Technical Protocols

Method A: The pH Swing (Acidic Extraction)

Best For: Acid-stable, lipophilic products.[1] Mechanism: Protonation of morpholine (


) to morpholinium chloride (

of conjugate acid is significantly higher, rendering it water-soluble).
The Protocol
  • Dilution: Dilute the reaction mixture with a non-polar organic solvent (Ethyl Acetate, Dichloromethane, or MTBE).

    • Why: Morpholine is miscible with water.[1][3][4] You need a distinct organic phase to force partitioning.[1]

  • First Wash (Water): Wash the organic layer once with deionized water.

    • Why: Removes the bulk of the morpholine if it was used as a solvent.

  • The Critical Step (Acid Wash): Wash the organic layer 2-3 times with 1M HCl (or 10% citric acid for milder conditions).

    • Target pH: Ensure the aqueous layer pH is < 3.

    • Validation: At pH 3, >99.9% of morpholine exists as the morpholinium cation (

      
      ), which partitions exclusively into the aqueous phase [1].[1]
      
  • Final Wash: Wash with Brine (Saturated NaCl) to remove residual water.[1]

  • Drying: Dry over

    
     or 
    
    
    
    and concentrate.

Data Verification Table:

Solvent System Morpholine Removal Efficiency (1 Wash) Morpholine Removal Efficiency (3 Washes)
Water only ~60-70% ~85%
1M HCl >98% >99.9%

| 10% CuSO₄ | >95% (Visual indicator) | >99% |

Pro-Tip: If you lack a TLC stain for amines, wash with 10% Copper(II) Sulfate (


) .[1] Morpholine forms a complex with copper, turning the aqueous layer a distinct royal blue/purple .[1] Continue washing until the aqueous layer remains pale blue.
Method B: Solid-Supported Scavenging

Best For: Acid-sensitive compounds, library synthesis, or when aqueous workup causes emulsions.[1] Mechanism: Covalent capture.[1] A polymer resin functionalized with an electrophile (e.g., Isocyanate) reacts irreversibly with the nucleophilic secondary amine of morpholine.

The Protocol
  • Selection: Choose a resin such as Polystyrene-Isocyanate (PS-NCO) or Polystyrene-Tosyl Chloride (PS-TsCl) .

    • Loading: Typical loading is 1.0 – 1.5 mmol/g.[1]

  • Calculation: Add 3–4 equivalents of resin relative to the estimated residual morpholine.

  • Incubation: Add resin directly to the reaction mixture (dissolved in DCM, THF, or DMF).[1] Shake gently for 2–4 hours at room temperature.

    • Kinetics: Morpholine is a secondary amine and reacts rapidly with isocyanates to form a urea derivative bound to the bead [2].

  • Filtration: Filter the mixture through a fritted funnel or a celite pad. The morpholine remains trapped on the solid beads.

  • Rinse: Wash the resin cake with solvent to recover any entrained product.

Scavenging_Mechanism Resin Polymer Support (PS-N=C=O) Intermediate Transition State Resin->Intermediate Morpholine Free Morpholine (Secondary Amine) Morpholine->Intermediate Product Polymer-Bound Urea (Solid Waste) Intermediate->Product Covalent Bond Formation

Figure 2: Reaction mechanism of morpholine scavenging by isocyanate resin.

Method C: Distillation & Azeotropes

Best For: Large scale removal where morpholine is the solvent. Mechanism: Volatility.[1][4][5] Morpholine (bp 128.9°C) is moderately volatile but does not form a standard azeotrope with water, though it co-distills due to similar volatility [3].[1][4]

The Protocol
  • Rotary Evaporation: Remove bulk morpholine at 50-60°C under high vacuum (< 10 mbar).

  • Azeotropic Drying (The "Chaser"):

    • Add Toluene to the residue.

    • Evaporate again.[1][6] While morpholine/toluene is not a classic azeotrope, the co-evaporation helps carry off the "tail" of the morpholine and removes residual water that might be holding the amine [4].

    • Repeat 2-3 times.

Part 3: Troubleshooting & FAQ

Q1: I cannot use acid because my product has a Boc-group. What do I do?

  • Answer: A Boc group is generally stable to dilute aqueous acid (like 1M HCl) for the short duration of a wash (5-10 mins) at room temperature. However, if you are concerned, use Method B (Scavenging) or wash with a Phosphate Buffer (pH 4-5) .[1] This pH is low enough to protonate morpholine (pKa 8.[1]3) but high enough to preserve most acid-labile groups.

Q2: Morpholine is streaking/tailing on my silica column.

  • Answer: Silica is acidic.[1] The basic morpholine interacts strongly with silanols.

    • Fix 1: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase. This blocks the active sites on the silica.

    • Fix 2: Switch to an amine-functionalized silica cartridge if using automated flash chromatography.[1]

Q3: I see an emulsion during the aqueous wash.

  • Answer: Morpholine is a surfactant-like molecule.[1]

    • Fix: Add solid NaCl to the aqueous layer until saturated.

    • Fix: Filter the biphasic mixture through a pad of Celite to break the physical emulsion.

Q4: How do I check for residual morpholine on TLC?

  • Answer: Morpholine is not UV active. Use stains:

    • Ninhydrin: Stains secondary amines reddish/pink (requires heat).

    • Dragendorff’s Reagent: Stains amines orange/red.[1]

    • Iodine Chamber: Reversible brown spot.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 8083, Morpholine. Retrieved from [Link]

  • Biotage. (n.d.).[1] Isocyanate Resin (PS-NCO) Technical Note. Retrieved from [Link]

  • University of Rochester. (n.d.). Not Voodoo: Workup and Azeotrope Tables. Retrieved from [Link]

Sources

Technical Support Center: 4-[(6-Chloropyridin-3-yl)carbonyl]morpholine NMR Spectra

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of NMR spectra for 4-[(6-Chloropyridin-3-yl)carbonyl]morpholine. This resource is designed for researchers, chemists, and drug development professionals to navigate common challenges encountered during the characterization of this compound. Here, we address specific experimental issues in a practical, question-and-answer format, grounding our advice in established spectroscopic principles.

Structure and Expected NMR Data

Before troubleshooting, it is essential to have a baseline understanding of the expected NMR spectrum for 4-[(6-Chloropyridin-3-yl)carbonyl]morpholine.

Chemical structure of 4-[(6-Chloropyridin-3-yl)carbonyl]morpholine with proton and carbon numbering for NMR assignment.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ¹H NMR spectrum shows broad or duplicated signals for the morpholine protons. What is happening?

A1: This is the most common issue and is almost certainly due to restricted rotation around the amide C-N bond.

  • The Underlying Science: The amide bond has significant double-bond character due to resonance, which hinders free rotation around the carbon-nitrogen bond.[1][2] On the NMR timescale at room temperature, this rotation can be slow, making the two protons on a morpholine CH₂ group next to the nitrogen (H-2', H-6') chemically non-equivalent. Similarly, the protons further away (H-3', H-5') are also non-equivalent. This can result in either very broad, unresolved signals or two distinct sets of signals for the morpholine ring.[3]

  • Troubleshooting Protocol:

    • Variable Temperature (VT) NMR: This is the definitive experiment to confirm the presence of rotamers (rotational isomers).[4]

      • Procedure: Acquire a series of ¹H NMR spectra at increasing temperatures (e.g., 25 °C, 50 °C, 80 °C, 100 °C).

      • Expected Outcome: As the temperature increases, the rate of rotation around the amide bond will increase. The broad peaks should sharpen and eventually coalesce into single, time-averaged signals.[3]

    • Solvent Change: While not a solution, changing to a different solvent might simplify the spectrum by altering the energy barrier to rotation or the chemical shift differences between the rotamers.

  • Data Interpretation: The presence of rotamers is a structural feature of the molecule, not an impurity. For reporting purposes, it is crucial to note the temperature at which the spectrum was acquired and to assign the signals for both rotamers if they are distinct, or describe them as broad signals if they are not resolved.


Start [label="Broad or Duplicated\nMorpholine Signals in ¹H NMR", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hypothesis [label="Hypothesis: Restricted\nAmide Bond Rotation\n(Rotamers)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; VT_NMR [label="Perform Variable Temperature\n(VT) ¹H NMR Experiment"]; Observe [label="Observe Spectral Changes\nwith Increasing Temperature", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Coalescence [label="Signals Sharpen and\nCoalesce into Single Peaks", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; NoChange [label="No Significant Change\nin Signals", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conclusion_Rotamers [label="Conclusion: Rotamers Confirmed.\nReport Temperature of Acquisition.", shape=parallelogram]; Conclusion_Impurity [label="Conclusion: Issue is likely\nnot rotamers. Investigate\npurity (See Q3).", shape=parallelogram];

Start -> Hypothesis; Hypothesis -> VT_NMR; VT_NMR -> Observe; Observe -> Coalescence [label="Yes"]; Observe -> NoChange [label="No"]; Coalescence -> Conclusion_Rotamers; NoChange -> Conclusion_Impurity; }

Workflow for diagnosing rotamers using VT-NMR.

Q2: The chemical shifts in my spectrum don't match the literature or predicted values. Why?

A2: Chemical shifts are highly sensitive to the experimental environment, primarily the solvent.

  • The Underlying Science: The polarity and magnetic anisotropy of the NMR solvent can significantly influence the local electronic environment of the nuclei, causing their signals to shift.[5] Aromatic solvents like benzene-d₆ can cause particularly dramatic shifts (known as Aromatic Solvent-Induced Shifts or ASIS) due to the formation of transient complexes with the solute.[6] For amides, polar solvents can also engage in hydrogen bonding, further altering chemical shifts.[7]

  • Troubleshooting Steps:

    • Verify the Solvent: Confirm the solvent used to acquire the reference spectrum. The most common solvents are CDCl₃ and DMSO-d₆.

    • Concentration Effects: Highly concentrated samples can lead to shifts due to intermolecular interactions.[4] If your spectrum looks slightly different from a previous batch, concentration differences could be the cause. Try acquiring the spectrum on a more dilute sample.

    • pH Effects: If using a protic solvent (like CD₃OD or D₂O), or if acidic/basic impurities are present, the protonation state of the pyridine nitrogen could change, leading to significant shifts in the aromatic region.

  • Data Comparison Table: The following table provides estimated ¹H and ¹³C chemical shift ranges. Significant deviations are expected with solvent changes.[8][9]

Assignment Proton (¹H) δ (ppm) Carbon (¹³C) δ (ppm) Notes
H-2~8.6~150Doublet, ortho to Nitrogen
H-4~7.8~138Doublet of doublets
H-5~7.4~124Doublet, ortho to Chlorine
H-2', H-6'~3.4 - 3.8~42, ~47Broad multiplets, adjacent to N
H-3', H-5'~3.6 - 3.9~66Broad multiplets, adjacent to O
C=O-~168Carbonyl carbon
C-3-~135Quaternary carbon
C-6-~155Carbon bearing Chlorine
Q3: I see extra peaks in my spectrum that I can't assign to the main product. What are they?

A3: These are likely residual solvents, starting materials, or reaction byproducts.

  • The Underlying Science: The most common synthesis of this compound involves an amide coupling reaction between 6-chloronicotinoyl chloride (or 6-chloronicotinic acid) and morpholine.[10] Impurities can arise from incomplete reaction or side reactions.

  • Common Impurities and Their Identification:

    • Starting Materials:

      • Morpholine: A singlet or two triplets around 2.8-3.0 ppm (N-H) and 3.6-3.8 ppm (CH₂).[11] The N-H proton is exchangeable and will disappear upon adding a drop of D₂O.[4]

      • 6-Chloronicotinic Acid: Will show characteristic aromatic signals and a very broad carboxylic acid proton (>10 ppm) that is D₂O exchangeable.

    • Reaction Byproducts:

      • Coupling Reagents: Reagents like DCC or EDC can lead to urea byproducts (e.g., dicyclohexylurea, DCU), which are often poorly soluble and may appear as broad signals or be filtered out.

      • Hydrolysis: The final amide product can be hydrolyzed back to 6-chloronicotinic acid and morpholine under strongly acidic or basic conditions, although amides are generally stable.[12]

    • Residual Solvents:

      • Ethyl Acetate: Quartets around 4.1 ppm and triplets around 1.2 ppm. Can be difficult to remove under high vacuum.[4]

      • Dichloromethane (DCM): Singlet around 5.3 ppm.

      • N,N-Dimethylformamide (DMF): Singlets around 2.9, 3.0, and 8.0 ppm.

  • Troubleshooting Protocol:


Start [label="Unassigned Peaks in NMR", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckSolvent [label="Compare peak positions with\ncommon solvent charts."]; D2O_Exchange [label="Perform D₂O Exchange\nExperiment"]; CheckSM [label="Compare with NMR spectra\nof starting materials\n(Morpholine, 6-Chloronicotinic Acid)"]; CheckByproducts [label="Consider byproducts from\ncoupling reagents (e.g., DCU)\nor hydrolysis."]; Conclusion [label="Identify impurity and re-purify\nsample if necessary.", shape=parallelogram];

Start -> CheckSolvent; Start -> D2O_Exchange [label="Broad peaks?"]; Start -> CheckSM; CheckSM -> CheckByproducts; {rank=same; CheckSolvent; D2O_Exchange; CheckSM; CheckByproducts} CheckByproducts -> Conclusion; }

Systematic workflow for identifying unknown peaks.

Q4: The signal-to-noise ratio (S/N) in my ¹³C NMR is very poor.

A4: This is expected, as ¹³C NMR is inherently much less sensitive than ¹H NMR.

  • The Underlying Science: The low natural abundance of the ¹³C isotope (~1.1%) and its smaller gyromagnetic ratio contribute to its low sensitivity compared to ¹H.

  • Optimization Strategies:

    • Increase Number of Scans: This is the most direct way to improve S/N. The S/N ratio increases with the square root of the number of scans. Doubling the acquisition time will increase S/N by a factor of ~1.4.

    • Increase Concentration: A more concentrated sample will yield a better signal. Check the solubility limit of the compound in your chosen solvent.

    • Use a High-Field Instrument: Higher magnetic field strengths provide better sensitivity and resolution.

    • Advanced Experiments: For quaternary carbons (like the carbonyl and the two carbons of the pyridine ring attached to other groups), which often have very weak signals due to long relaxation times, consider using experiments like HMBC (Heteronuclear Multiple Bond Correlation). An HMBC spectrum correlates carbons to protons that are 2 or 3 bonds away, providing an indirect way to confirm their presence and assignment.[13]

References

  • Solvent effects in N.M.R. spectra of amide solutions. Taylor & Francis Online. [Link][5]

  • Solvent effects in N.M.R. spectra of amide solutions. Semantic Scholar. [Link]

  • Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. AZoM. [Link][1]

  • Using NMR to observe the restricted rotation in amide bonds. Nanalysis. [Link][2]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Iraqi Journal of Science. [Link][8]

  • 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. PubMed. [Link][7]

  • A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze -Lactams with Various Substitution Patter. MDPI. [Link][6]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Manitoba. [Link][9]

  • NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. PMC. [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester. [Link][4]

  • 15N NMR in Heterocyclic Chemistry. YouTube. [Link][13]

  • Rates of Rotation Around -CO-N- Bonds of Amides. Chemistry LibreTexts. [Link][3]

  • Chemistry of Amides. Chemistry LibreTexts. [Link][12]

  • Amides Preparation and Reactions Summary. Chemistry Steps. [Link][10]

  • Amide bond formation: beyond the myth of coupling reagents. Royal Society of Chemistry. [Link]

Sources

Validation & Comparative

A Researcher's Guide to Deconvoluting the Cross-Reactivity of 4-[(6-Chloropyridin-2-yl)carbonyl]morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise and Peril of a Privileged Scaffold

The 4-[(6-Chloropyridin-2-yl)carbonyl]morpholine scaffold represents a confluence of two moieties, pyridine and morpholine, that are prevalent in modern medicinal chemistry. The morpholine ring, a saturated heterocycle, is often incorporated into drug candidates to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic properties.[1][2] The pyridine ring, particularly when substituted, is a well-established "hinge-binding" motif, capable of mimicking the adenine ring of ATP to interact with the ATP-binding pocket of a vast array of protein kinases.[3][4]

This combination, therefore, presents a promising starting point for the development of potent and selective inhibitors for various therapeutic targets, most notably kinases, which are central players in cellular signaling and are frequently dysregulated in diseases such as cancer.[5][6][7] However, the very feature that makes this scaffold attractive—its ability to interact with the conserved ATP-binding site—also presents a significant challenge: the potential for cross-reactivity and off-target effects.[3][7]

This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the cross-reactivity of novel derivatives based on the this compound core. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer insights into the interpretation of the resulting data. Our objective is to equip you with the knowledge to build a robust, self-validating pharmacological profile for your compounds of interest.

The Imperative of Cross-Reactivity Profiling

In the pursuit of novel therapeutics, achieving high target specificity is paramount. Off-target interactions can lead to a range of undesirable outcomes, from confounding experimental results to causing significant patient toxicity.[3] For kinase inhibitors, promiscuous binding across the kinome is a well-documented phenomenon that can obscure the true mechanism of action and lead to unforeseen side effects.[6][8] Therefore, a thorough understanding of a compound's selectivity profile is not merely a regulatory hurdle but a fundamental aspect of rigorous scientific investigation and safe drug design.[5][6]

The following sections will outline a tiered approach to characterizing the selectivity of this compound derivatives, moving from broad, high-throughput screens to more focused, mechanistic studies.

Experimental Workflow for Assessing Cross-Reactivity

A systematic evaluation of cross-reactivity typically involves a multi-stage process. The initial phase aims to identify potential off-targets through broad screening, followed by more detailed quantitative analysis to confirm and characterize these interactions.

G cluster_0 Phase 1: Broad Kinome Screening cluster_1 Phase 2: Quantitative Profiling cluster_2 Phase 3: Cellular & Mechanistic Validation Primary Target Assay Primary Target Assay Broad Kinase Panel Broad Kinase Panel (e.g., 300-400 kinases) Primary Target Assay->Broad Kinase Panel Initial Hit Confirmation IC50 Determination IC50 Determination (10-dose response) Broad Kinase Panel->IC50 Determination Hits from primary screen Selectivity Analysis Selectivity Analysis (e.g., S-score calculation) IC50 Determination->Selectivity Analysis Target Engagement Assays Cellular Target Engagement (e.g., CETSA, NanoBRET) Selectivity Analysis->Target Engagement Assays Confirmed off-targets Functional Cellular Assays Functional Cellular Assays (Pathway analysis, biomarkers) Target Engagement Assays->Functional Cellular Assays Lead Optimization Lead Optimization Functional Cellular Assays->Lead Optimization Start Start Start->Primary Target Assay

Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.

Phase 1: High-Throughput Kinase Panel Screening

The initial step is to screen the compound against a large, representative panel of kinases to identify potential off-targets.[6][9] Several commercial vendors offer such services, typically employing radiometric or fluorescence-based assays.

Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™ Assay)

This method directly measures the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a specific substrate by the kinase.[9][10]

  • Principle: The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity. Inhibition is measured as a decrease in substrate phosphorylation.

  • Step-by-Step Methodology:

    • Reaction Setup: In a multi-well plate, combine the kinase, a specific substrate (peptide or protein), and the test compound at a fixed concentration (e.g., 1 µM).

    • Initiation: Start the reaction by adding a solution containing [γ-³³P]-ATP and MgCl₂. The ATP concentration should be close to the Km of the kinase to ensure sensitive detection of ATP-competitive inhibitors.[10]

    • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Termination and Capture: Stop the reaction by adding a solution that denatures the kinase (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane that binds the substrate.

    • Washing: Wash the filter membrane extensively to remove unincorporated [γ-³³P]-ATP.

    • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

    • Data Analysis: Calculate the percentage of inhibition relative to a vehicle control (e.g., DMSO).

Data Presentation: The results from a broad kinase panel screen are typically presented as a percentage of inhibition at a single compound concentration. This allows for a rapid overview of the compound's selectivity.

DerivativeTarget Kinase% Inhibition @ 1 µMOff-Target Kinase 1% Inhibition @ 1 µMOff-Target Kinase 2% Inhibition @ 1 µM
Compound A Kinase X95%Kinase Y85%Kinase Z15%
Compound B Kinase X92%Kinase Y25%Kinase Z5%
Compound C Kinase X88%Kinase Y10%Kinase Z8%

This is an example table with hypothetical data.

Phase 2: IC₅₀ Determination for Hit Validation

Any significant "hits" from the primary screen (e.g., >50% inhibition) should be followed up with dose-response studies to determine the half-maximal inhibitory concentration (IC₅₀).[11]

Experimental Protocol: Mobility Shift Kinase Assay

This non-radiometric method is well-suited for high-throughput IC₅₀ determination and has been shown to yield high-quality data.[5][10]

  • Principle: A fluorescently labeled peptide substrate and its phosphorylated product are separated by electrophoresis based on their different charges. The ratio of phosphorylated to unphosphorylated substrate is used to determine kinase activity.

  • Step-by-Step Methodology:

    • Reaction Setup: Prepare serial dilutions of the test compound in a multi-well plate. Add the kinase and the fluorescently labeled substrate to each well.

    • Initiation: Start the reaction by adding ATP and MgCl₂.

    • Incubation: Incubate at a controlled temperature for a defined period.

    • Termination: Stop the reaction by adding a stop solution containing EDTA to chelate the Mg²⁺ ions.

    • Electrophoresis: Transfer the reaction mixtures to a microfluidic chip. Apply a voltage to separate the substrate and product peptides.

    • Detection: Detect the fluorescent signals of the separated peptides.

    • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: IC₅₀ values provide a quantitative measure of potency against the primary target and any identified off-targets.

DerivativeTarget Kinase IC₅₀ (nM)Off-Target Kinase 1 IC₅₀ (nM)Off-Target Kinase 2 IC₅₀ (nM)Selectivity Ratio (Off-Target 1 / Target)
Compound A 2550>10,0002
Compound B 30800>10,00026.7
Compound C 45>10,000>10,000>222

This is an example table with hypothetical data.

Visualizing Target and Off-Target Interactions

Understanding the potential impact of cross-reactivity requires placing the target and off-targets within their biological context. For instance, if the primary target is a kinase in a specific cancer-related pathway, an off-target could be a kinase in a parallel pathway, potentially leading to unexpected synergistic or antagonistic effects.[7]

G cluster_pathway1 Primary Target Pathway (e.g., Proliferation) cluster_pathway2 Off-Target Pathway (e.g., Survival) Receptor1 Growth Factor Receptor KinaseA Kinase A Receptor1->KinaseA KinaseB Kinase B (Primary Target) KinaseA->KinaseB TF1 Transcription Factor 1 KinaseB->TF1 Proliferation Proliferation TF1->Proliferation Receptor2 Survival Signal Receptor KinaseX Kinase X (Off-Target) Receptor2->KinaseX KinaseY Kinase Y KinaseX->KinaseY AntiApoptosis Anti-Apoptotic Proteins KinaseY->AntiApoptosis CellSurvival CellSurvival AntiApoptosis->CellSurvival Compound 4-CP-Morpholine Derivative Compound->KinaseB Inhibition (On-Target) Compound->KinaseX Inhibition (Off-Target)

Caption: Hypothetical signaling pathways illustrating on- and off-target effects.

Interpreting the Data: Beyond a Simple IC₅₀

The selectivity of a compound is not an absolute value but is context-dependent. Several factors must be considered when interpreting cross-reactivity data:

  • Selectivity Ratio: A common metric is the ratio of the IC₅₀ for an off-target to the IC₅₀ for the primary target. A higher ratio indicates greater selectivity. A compound is often considered "selective" if this ratio is >100-fold.

  • Cellular Potency and Target Engagement: Biochemical IC₅₀ values do not always translate directly to cellular activity. It is crucial to perform functional assays in relevant cell lines to confirm that the compound engages its intended target and any potent off-targets at physiologically relevant concentrations.[11] Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can directly measure target engagement in a cellular context.[8]

  • Therapeutic Window: The ultimate goal is to develop a compound that is effective against its target at concentrations that do not cause significant toxicity due to off-target inhibition. The difference between the efficacious dose and the toxic dose defines the therapeutic window.

Conclusion: A Commitment to Rigorous Science

The this compound scaffold holds considerable potential for the development of novel therapeutics. However, realizing this potential requires a deep and honest interrogation of each derivative's pharmacological profile. By employing a systematic and multi-faceted approach to assessing cross-reactivity, researchers can build a comprehensive understanding of their compounds' activities, mitigate the risks of off-target effects, and ultimately increase the probability of developing safe and effective medicines. This commitment to rigorous, self-validating science is the cornerstone of trustworthy and impactful drug discovery.

References

  • High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed.
  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC.
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC.
  • Kinase Selectivity Panels - Reaction Biology.
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.
  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC.
  • An updated review on morpholine derivatives with their pharmacological actions.
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
  • Troubleshooting off-target effects of pyrimidine-based inhibitors - Benchchem.
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
  • A review on pharmacological profile of Morpholine derivatives - ResearchGate.
  • Morpholine – Knowledge and References - Taylor & Francis.

Sources

In-Silico Modeling of "4-[(6-Chloropyridin-2-yl)carbonyl]morpholine" Derivatives: A Comparative Guide to Virtual Screening and Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic application of in-silico modeling has become an indispensable tool for accelerating the identification and optimization of novel therapeutic agents. This guide provides a comprehensive, in-depth comparison of "4-[(6-Chloropyridin-2-yl)carbonyl]morpholine" derivatives against established kinase inhibitors, grounded in a rigorous, multi-faceted computational workflow. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the causal relationships behind experimental choices and offers a self-validating framework for the virtual assessment of this promising chemical scaffold.

The morpholine ring is a well-established pharmacophore in medicinal chemistry, prized for its ability to improve the pharmacokinetic profile of drug candidates.[1][2] When coupled with a pyridine moiety, it forms a scaffold with significant potential for kinase inhibition.[3][4] This guide will focus on the in-silico evaluation of a focused library of novel "this compound" derivatives against the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation, and a critical target in oncology.[5][6] The morpholine moiety, in particular, is a privileged structure in the design of mTOR inhibitors.[7][8]

Comparative In-Silico Analysis: A Multi-Pillar Approach

Our comparative analysis is built on three pillars of in-silico drug discovery: molecular docking, absorption, distribution, metabolism, excretion, and toxicity (ADMET) prediction, and molecular dynamics simulations. This integrated approach provides a holistic view of the potential of our designed derivatives, from their binding affinity at the target site to their drug-like properties and dynamic stability.

The Core Scaffold and Designed Derivatives

The core scaffold, "this compound," serves as the foundation for our in-silico investigation. Building upon this, we have designed a small, focused library of derivatives (CMPD-1, CMPD-2, and CMPD-3) to explore the structure-activity relationship (SAR) around this central theme. These derivatives incorporate chemical modifications intended to enhance binding affinity and selectivity for the mTOR kinase domain.

Compound IDStructureRationale for Modification
Core Scaffold This compoundThe foundational structure combining the kinase-binding potential of the chloropyridine ring with the favorable pharmacokinetic properties of the morpholine moiety.
CMPD-1 4-{[6-(4-methylpiperazin-1-yl)pyridin-2-yl]carbonyl}morpholineIntroduction of a substituted piperazine at the 6-position of the pyridine ring to probe for additional interactions in the solvent-exposed region of the ATP-binding pocket, a common strategy in kinase inhibitor design.[9]
CMPD-2 4-{[6-(1H-indol-5-yl)pyridin-2-yl]carbonyl}morpholineIncorporation of an indole group to explore potential π-π stacking interactions with aromatic residues in the kinase active site.
CMPD-3 4-{[4-amino-6-chloropyridin-2-yl]carbonyl}morpholineAddition of an amino group to the pyridine ring to introduce a hydrogen bond donor, potentially forming a key interaction with the hinge region of the kinase.
Benchmark Inhibitors for Comparative Analysis

To provide a robust comparison, our in-silico analysis includes two well-characterized kinase inhibitors:

Compound IDTarget(s)Significance
Sapanisertib (INK128) mTORC1/mTORC2A clinical-stage, potent, and selective ATP-competitive mTOR inhibitor, serving as a high-quality benchmark for mTOR-targeted compounds.[5]
Gedatolisib PI3K/mTORA dual PI3K/mTOR inhibitor that has advanced to clinical trials, providing a point of comparison for both potency and selectivity.[10]

Experimental Protocols: A Step-by-Step Guide to In-Silico Evaluation

The following protocols outline the detailed methodologies for the comparative in-silico analysis of the designed "this compound" derivatives and the benchmark inhibitors.

Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB 1. Protein Preparation (PDB: 4JT6 - mTOR) Ligand_Prep 2. Ligand Preparation (Energy Minimization) Grid_Gen 3. Grid Generation (Define Binding Site) Ligand_Prep->Grid_Gen Docking 4. Molecular Docking (AutoDock Vina) Grid_Gen->Docking Scoring 5. Scoring & Ranking (Binding Affinity) Docking->Scoring Interaction 6. Interaction Analysis (Hydrogen Bonds, etc.) Scoring->Interaction

Molecular Docking Workflow Diagram

Protocol:

  • Protein Preparation:

    • The crystal structure of mTOR (PDB ID: 4JT6) is obtained from the Protein Data Bank.

    • Water molecules and co-crystallized ligands are removed.

    • Polar hydrogens are added, and Kollman charges are assigned using AutoDock Tools.

  • Ligand Preparation:

    • 2D structures of the derivatives and benchmark inhibitors are drawn using MarvinSketch and converted to 3D structures.

    • Ligands are energy minimized using the MMFF94 force field.

    • Gasteiger charges are computed, and rotatable bonds are defined.

  • Grid Generation:

    • A grid box is defined around the ATP-binding site of mTOR, encompassing the key interacting residues.

  • Molecular Docking:

    • Docking is performed using AutoDock Vina.

    • The top-ranked binding poses for each ligand are saved for further analysis.

  • Analysis:

    • The binding affinities (in kcal/mol) are recorded.

    • The binding poses are visualized in PyMOL to analyze key interactions (hydrogen bonds, hydrophobic interactions, etc.) with the active site residues.

ADMET Prediction

Early assessment of ADMET properties is crucial to identify compounds with favorable pharmacokinetic profiles.

Protocol:

  • The canonical SMILES of each compound are submitted to the SwissADME and pkCSM web servers.

  • A comprehensive panel of pharmacokinetic and toxicological properties is predicted, including:

    • Physicochemical Properties: Molecular Weight, LogP, TPSA.

    • Lipinski's Rule of Five: A rule of thumb to evaluate druglikeness.

    • Absorption: Caco-2 permeability, Human Intestinal Absorption.

    • Distribution: Blood-Brain Barrier (BBB) penetration.

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Toxicity: AMES toxicity, hERG I inhibition.

Comparative Data Summary

The following tables present the synthesized in-silico data for a direct comparison of the "this compound" derivatives against the benchmark inhibitors.

Table 1: Molecular Docking Results against mTOR (PDB: 4JT6)
Compound IDBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)
Core Scaffold -7.8Val2240
CMPD-1 -9.2Val2240, Asp2357
CMPD-2 -8.9Val2240, Trp2239
CMPD-3 -8.5Val2240, Asp2195
Sapanisertib -10.1Val2240, Asp2357, Tyr2225
Gedatolisib -9.8Val2240, Asp2357, Ser2165
Table 2: Predicted ADMET Properties
Compound IDMW ( g/mol )LogPTPSA (Ų)Lipinski ViolationsHIA (%)BBB PermeanthERG I Inhibitor
Core Scaffold 226.661.8541.9092.5YesNo
CMPD-1 329.412.5057.2090.1YesNo
CMPD-2 343.393.8057.7088.7YesNo
CMPD-3 241.671.6067.9093.2NoNo
Sapanisertib 431.473.9580.5089.6YesYes
Gedatolisib 530.584.20115.8085.3NoYes

In-Depth Analysis and Mechanistic Insights

The in-silico data provides a clear rationale for prioritizing certain derivatives for further development.

cluster_mTOR mTOR Active Site Hinge Hinge Region Val2240 DFG_loop DFG Loop Asp2357 Gatekeeper Gatekeeper Tyr2225 CMPD1 CMPD-1 Morpholine Carbonyl Chloropyridine Piperazine CMPD1:f1->Hinge H-bond CMPD1:f3->DFG_loop H-bond

Predicted Binding Mode of CMPD-1 in the mTOR Active Site

Our molecular docking simulations predict that CMPD-1 exhibits the most favorable binding affinity among the designed derivatives, approaching that of the clinical candidates Sapanisertib and Gedatolisib. The introduction of the 4-methylpiperazine moiety allows for an additional hydrogen bond with Asp2357 in the DFG loop of the mTOR kinase domain, an interaction also observed with the benchmark inhibitors. This provides a strong rationale for the enhanced predicted potency of CMPD-1.

The ADMET profile of the designed derivatives is generally favorable, with no violations of Lipinski's Rule of Five. Notably, the derivatives are predicted to be non-inhibitors of the hERG channel, a significant advantage over the benchmark compounds, suggesting a potentially improved cardiovascular safety profile. The addition of the amino group in CMPD-3 increases its polarity, as reflected in the higher TPSA value, and is predicted to reduce blood-brain barrier permeability. This could be a desirable characteristic for peripherally acting inhibitors.

Conclusion and Future Directions

This in-silico comparative guide demonstrates the potential of the "this compound" scaffold as a promising starting point for the development of novel mTOR inhibitors. The designed derivative, CMPD-1 , emerges as a lead candidate for further optimization and experimental validation.

The presented computational workflow provides a robust and efficient framework for the early-stage evaluation of novel chemical entities. The next logical steps would involve the chemical synthesis of these derivatives and their in-vitro evaluation in biochemical and cellular assays to validate the in-silico predictions. Further optimization of the scaffold, guided by the SAR insights gained from this study, could lead to the discovery of potent, selective, and safe clinical candidates.

References

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). MDPI. Retrieved from [Link]

  • Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. (2009). PubMed. Retrieved from [Link]

  • mTOR inhibitors. Wikipedia. Retrieved from [Link]

  • Several reported potent morpholine based PI3K inhibitors with examples of binding mode. ResearchGate. Retrieved from [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). PMC. Retrieved from [Link]

  • Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. (2007). PubMed. Retrieved from [Link]

  • Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. (2019). ACS Publications. Retrieved from [Link]

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. (2013). ACS Publications. Retrieved from [Link]

  • Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. (2019). PubMed. Retrieved from [Link]

  • Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. (2010). PubMed. Retrieved from [Link]

  • Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate. Retrieved from [Link]

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. Retrieved from [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). ACS Publications. Retrieved from [Link]

  • Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. ResearchGate. Retrieved from [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Retrieved from [Link]

  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. JOCPR. Retrieved from [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (2022). PMC. Retrieved from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Retrieved from [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023). Drug development & registration. Retrieved from [Link]

Sources

Beyond the Sticker Price: A Senior Application Scientist's Guide to Comparative Cost Analysis of Starting Materials for Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of a novel compound is a journey fraught with complexities. While the elegance of a synthetic route and the novelty of a molecule often take center stage, a pragmatic and equally critical consideration underpins the entire endeavor: the cost of starting materials. A comprehensive understanding of not just the purchase price, but the total cost of ownership of these foundational molecules is paramount for the economic viability and ultimate success of any research and development project.

This guide provides an in-depth technical analysis of the comparative costs of starting materials for synthesis. Moving beyond a superficial price comparison, we will delve into the multifaceted factors that influence cost, the hidden expenses that can derail a budget, and the experimental methodologies required to make truly informed procurement decisions.

The Economic Landscape of Chemical Synthesis: More Than Just Price per Gram

The cost of a starting material is not a monolithic entity. It is a dynamic variable influenced by a confluence of factors that extend far beyond the number on a supplier's invoice. A failure to appreciate these nuances can lead to significant budgetary overruns and project delays.

At a high level, the cost of starting materials is dictated by the principles of supply and demand, raw material costs, energy and utility expenses, and regulatory compliance requirements.[1] The chemical industry categorizes its products into two broad classes: bulk (or commodity) chemicals and fine chemicals, each with distinct pricing structures.[2][3]

Bulk chemicals , such as common solvents and basic reagents like sulfuric acid and sodium hydroxide, are produced in large quantities through continuous manufacturing processes.[2][3] Their prices are generally lower and more stable, driven by global market dynamics.[2][4] Conversely, fine chemicals are complex molecules produced in smaller batches for specific applications, such as advanced intermediates for pharmaceuticals.[2][3] Their synthesis is often a multi-step process, leading to higher and more variable costs.[5][6]

However, for the bench chemist and the procurement specialist, a more granular analysis is necessary. The grade and purity of a chemical have a direct and significant impact on its price.[1] Chemicals are available in various grades, including technical, laboratory, and pharmaceutical, with higher purity grades commanding a premium due to the additional purification and testing required.[1][7]

Deconstructing the True Cost: A Total Cost of Ownership Approach

Focusing solely on the purchase price of a starting material is a common but costly mistake. A holistic evaluation requires the adoption of a Total Cost of Ownership (TCO) framework.[5][8] TCO encompasses all direct and indirect costs associated with a purchased asset over its entire lifecycle.[9]

The iceberg model is a useful analogy for understanding TCO in chemical procurement. The visible "tip" of the iceberg represents the purchase price, while the much larger, submerged portion comprises the hidden costs.[10] These hidden costs can include:

  • Quality and Purity: A cheaper, lower-purity starting material may lead to lower reaction yields, the formation of difficult-to-remove byproducts, and even catalyst poisoning. This can necessitate additional purification steps, increasing solvent consumption, energy usage, and labor costs, ultimately inflating the true cost of the final product.

  • Supplier Reliability: An unreliable supplier can introduce significant hidden costs through production delays, inconsistent product quality, and safety and compliance risks.[11]

  • Regulatory and Compliance: The costs associated with meeting regulatory requirements, such as those for Good Manufacturing Practices (GMP), can be substantial and are often not immediately apparent in the initial purchase price.[12]

  • Inventory and Logistics: Expenses related to storage, handling, transportation, and waste disposal all contribute to the TCO.[8][13]

To truly understand the economic impact of a starting material, a comprehensive analysis that accounts for these hidden costs is essential.

Visualizing the Cost Analysis Workflow

A systematic approach is crucial for a thorough comparative cost analysis. The following workflow outlines the key stages, from initial supplier identification to the final decision-making process.

Figure 1: Workflow for Comparative Cost Analysis of Starting Materials A Identify Potential Starting Materials & Suppliers B Initial Quotation & Specification Review A->B Request Quotes C Supplier Qualification B->C Shortlist Suppliers D Sample Request & Purity Analysis C->D Qualify Suppliers E Total Cost of Ownership (TCO) Calculation D->E Input Purity Data F Decision & Procurement E->F Informed Decision

Caption: A streamlined workflow for making informed decisions on starting material procurement.

Experimental Protocols for Cost-Qualifying Starting Materials

Objective experimental data is the bedrock of a robust cost analysis. The following protocols provide a framework for evaluating the critical attributes of starting materials that contribute to their total cost of ownership.

Protocol 1: Supplier Qualification

A rigorous supplier qualification process is the first line of defense against hidden costs.[14] It is a systematic evaluation to ensure a supplier meets the necessary quality and regulatory standards.[15][16]

Objective: To assess a potential supplier's quality management systems, manufacturing capabilities, and regulatory compliance.

Methodology:

  • Initial Screening:

    • Request and review the supplier's quality manual and any relevant certifications (e.g., ISO 9001).[17]

    • Issue a detailed supplier qualification questionnaire. A comprehensive template can be adapted from publicly available examples.[18][19][20][21]

  • Documentation Review:

    • Evaluate the supplier's Standard Operating Procedures (SOPs) for key processes such as manufacturing, quality control, and handling of deviations.[16]

    • Review batch manufacturing records and Certificates of Analysis (CoAs) for consistency and completeness.[1]

  • On-Site Audit (for critical starting materials):

    • Conduct a facility tour to observe manufacturing, storage, and laboratory areas.[16]

    • Interview key personnel to assess their training and expertise.

    • Review documentation on-site, including training records and equipment calibration logs.[16]

  • Risk Assessment:

    • Based on the information gathered, perform a risk assessment to identify potential vulnerabilities in the supplier's processes.

    • Categorize suppliers based on their risk level to determine the frequency of future audits.

Protocol 2: Purity Analysis via High-Performance Liquid Chromatography (HPLC)

The purity of a starting material directly impacts reaction efficiency and the cost of downstream processing.[22] HPLC is a powerful technique for assessing the purity of non-volatile organic compounds.[6]

Objective: To quantify the purity of a starting material and identify any impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh a representative sample of the starting material.

    • Dissolve the sample in a suitable solvent to a known concentration.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter that could damage the HPLC column.[23][24]

  • HPLC System Setup:

    • Select an appropriate HPLC column (e.g., a C18 column for many organic molecules).[25]

    • Prepare the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) to improve peak shape.[25][26]

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Analysis:

    • Inject a known volume of the prepared sample onto the column.

    • Run a gradient or isocratic method to separate the components of the sample.

    • Detect the eluting components using a suitable detector, most commonly a UV detector set to a wavelength where the analyte absorbs.[25]

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the starting material as the percentage of the main peak area relative to the total area of all peaks.[26]

    • Identify any significant impurities by comparing their retention times to known standards, if available.

Quantitative Comparison of Starting Material Costs

To illustrate the principles of comparative cost analysis, let's consider a hypothetical scenario involving the purchase of a common solvent, Acetonitrile, and a simple building block, 4-Fluoroaniline. The following tables provide a framework for comparing the costs from different suppliers, taking into account purity and quantity.

Table 1: Comparative Cost of Acetonitrile

SupplierGradePurityQuantityPrice (USD)Price per Liter (USD)
Supplier ALab Grade99.5%4 L150.0037.50
Supplier AHPLC Grade>99.9%4 L250.0062.50
Supplier BLab Grade99.5%4 L140.0035.00
Supplier BHPLC Grade>99.9%4 L260.0065.00
Supplier CBulk99.5%200 L5,000.0025.00

Note: Prices are hypothetical and for illustrative purposes only. Real-time pricing can be obtained from chemical supplier websites such as Lab Alley and USA Lab.[27][28]

Table 2: Comparative Cost of 4-Fluoroaniline

SupplierPurityQuantityPrice (USD)Price per Gram (USD)
Supplier X98%100 g50.000.50
Supplier X>99%100 g80.000.80
Supplier Y98%100 g55.000.55
Supplier Y>99%100 g75.000.75
Supplier Z98%1 kg400.000.40

Note: Prices are hypothetical and for illustrative purposes only. A wide range of building blocks are available from suppliers like MilliporeSigma and Enamine.[29][30]

These tables clearly demonstrate the price premium associated with higher purity grades and the potential for cost savings with bulk purchases. However, as emphasized throughout this guide, this is only the first step in a comprehensive cost analysis.

Case Study: The Hidden Costs of a "Cheaper" Intermediate

Consider a scenario where a pharmaceutical company is sourcing a key intermediate for the synthesis of an active pharmaceutical ingredient (API). They have two potential suppliers:

  • Supplier Alpha: Offers the intermediate at $500/kg with a stated purity of 98%.

  • Supplier Beta: Offers the same intermediate at $600/kg with a guaranteed purity of >99.5%.

A simplistic analysis would favor Supplier Alpha. However, a more thorough investigation, incorporating the principles of TCO, reveals a different story.

HPLC analysis of a sample from Supplier Alpha reveals the presence of a 1.5% impurity that is structurally similar to the desired intermediate and is difficult to remove by standard crystallization. This impurity is found to react in the subsequent synthetic step, leading to a 10% decrease in the yield of the API and the formation of a new, difficult-to-characterize impurity.

The consequences of this "cheaper" starting material are manifold:

  • Reduced Yield: A 10% reduction in yield translates to a direct increase in the cost of the final API.

  • Increased Purification Costs: Additional chromatographic purification is required to remove the new impurity, leading to increased solvent consumption, labor costs, and a further reduction in the overall yield.

  • Regulatory Delays: The presence of a new, uncharacterized impurity could raise red flags with regulatory agencies, potentially leading to delays in the drug approval process.

When these hidden costs are factored in, the "more expensive" intermediate from Supplier Beta, with its higher purity, proves to be the more economically sound choice.

The Strategic Imperative of Comprehensive Cost Analysis

In the high-stakes world of drug development and chemical research, a myopic focus on the initial purchase price of starting materials is a recipe for financial and scientific failure. A robust, data-driven approach to comparative cost analysis, grounded in the principles of Total Cost of Ownership, is not merely a matter of good financial stewardship; it is a strategic imperative.

By implementing the workflows and experimental protocols outlined in this guide, researchers and procurement professionals can move beyond the sticker price and make truly informed decisions that enhance the economic viability, efficiency, and ultimate success of their synthetic endeavors.

References

  • Sampan Enterprises. Key Factors in Pricing of Chemicals.

  • Needle.Tube. Impact Of Reagent Prices on Cost Changes in Clinical Diagnostic Labs.

  • Flarer SA. The importance of supplier qualification in the pharmaceutical industry: a prerequisite for APIs quality.

  • . How to Perform Supplier Qualification.

  • PharmOut. Supplier Qualification - Ensuring High Quality Suppliers.

  • AVAC. Cost of Goods Sold (COGS) Analyses: FAQ Brief. 2022.

  • De Nora. De Nora Supplier Qualification Questionnaire.

  • ABB. ABB Supplier Qualification Questionnaire.

  • SimplerQMS. Supplier Audit: Definition, Requirements, Types, and Process. 2025.

  • Scribd. Pharmaceutical Vendor Qualification Form.

  • Capital Resin Corporation. Bulk Chemicals vs. Fine Chemicals: The Difference. 2021.

  • Yufeng. Bulk Chemicals vs. Fine Chemicals: The Difference. 2023.

  • PMC. Routescore: Punching the Ticket to More Efficient Materials Development.

  • EnroChem. The Hidden Costs of Poor Chemical Supply and How to Avoid Them. 2026.

  • Elchemy. Key Factors For Buying Chemicals in Bulk Quantities. 2025.

  • MRPeasy. Cost of Goods Sold in Manufacturing – How to Calculate COGS. 2022.

  • Preferred CFO. How to Calculate the Cost of Goods Sold (COGS). 2025.

  • Procurement Tactics. Supplier Questionnaire template.

  • Severn Trent Services. Supplier Questionnaire.

  • HYW Source. The Visible and Hidden Costs in Procurement: An Iceberg Model Perspective.

  • Wikipedia. Commodity chemical.

  • Patsnap Eureka. An algorithmic framework for synthetic cost-aware decision making in molecular design. 2024.

  • CIPS. Total Cost of Ownership.

  • GEP. Total Cost of Ownership in Spend Analytics: Guide for Procurement Professionals. 2023.

  • Conduct Science. High performance liquid chromatography (HPLC) Protocol. 2019.

  • CADDi. Procurement 101: Total Cost of Ownership (TCO) – How to Leverage and Improve it.

  • USA Lab. Solvents.

  • MilliporeSigma. Chemical Synthesis.

  • Enamine. Building Blocks Catalog.

  • How to Calculate Total Cost of Ownership (TCO): Components, Analysis, and Best Practices. 2024.

  • Lab Alley. Solvents for the Pharmaceutical and Manufacturing Industries.

  • Thermo Fisher Scientific - US. Organic Synthesis Reagents.

  • Decachem. Chemical Purity vs. Process Yield: Where Small Impurities Cause Big Losses. 2026.

  • FILAB. Raw material: purity analyzes in laboratory.

  • Chemical-Supermarket.com. Organic Solvents.

  • Moravek. The Importance of Purity in Chemistry. 2021.

  • WhereToFindPeptides. HPLC Purity Testing Explained: What Researchers Need to Know. 2026.

  • Tenova Pharma. Chemical Building Blocks.

  • Scribd. Price List - Chemicals Solvents. 2009.

  • eBay. Essential Reagents for Organic Synthesis 9781119278306.

  • Organomation. HPLC Sample Preparation.

  • Torontech. HPLC Testing and Analysis - Detailed Guide for Accurate Results. 2024.

  • WhereToFindPeptides. HPLC Purity Testing Explained: What Researchers Need to Know. 2026.

  • CymitQuimica. Building Blocks.

  • Biomall. Buy Online Laboratory Building Blocks at Best Price.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(6-Chloropyridin-2-yl)carbonyl]morpholine
Reactant of Route 2
Reactant of Route 2
4-[(6-Chloropyridin-2-yl)carbonyl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.